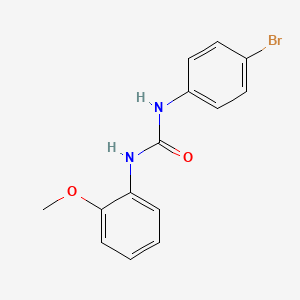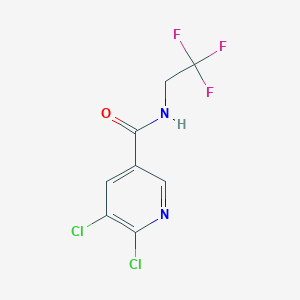
3-Isobutoxy-2-naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isobutoxy-2-naphthoic acid is an organic compound belonging to the class of naphthoic acids It is characterized by the presence of an isobutoxy group attached to the second position of the naphthalene ring, with a carboxylic acid group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-isobutoxy-2-naphthoic acid typically involves the esterification of 2-naphthol followed by carboxylation. One common method is the Kolbe-Schmitt reaction, where 2-naphthol is treated with carbon dioxide under high pressure and temperature in the presence of a base, such as sodium hydroxide, to form 3-hydroxy-2-naphthoic acid. This intermediate is then subjected to esterification with isobutyl alcohol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with desired specifications .
化学反応の分析
Types of Reactions: 3-Isobutoxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
科学的研究の応用
3-Isobutoxy-2-naphthoic acid has diverse applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
作用機序
The mechanism by which 3-isobutoxy-2-naphthoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory action may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In cancer research, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
2-Naphthoic acid: Lacks the isobutoxy group, making it less hydrophobic.
3-Hydroxy-2-naphthoic acid: Contains a hydroxyl group instead of an isobutoxy group, affecting its reactivity and solubility.
1-Naphthoic acid: The carboxylic acid group is at a different position, altering its chemical behavior.
Uniqueness: 3-Isobutoxy-2-naphthoic acid is unique due to the presence of the isobutoxy group, which enhances its hydrophobicity and influences its interaction with biological membranes and enzymes. This structural feature distinguishes it from other naphthoic acids and contributes to its specific applications and reactivity.
特性
IUPAC Name |
3-(2-methylpropoxy)naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(2)9-18-14-8-12-6-4-3-5-11(12)7-13(14)15(16)17/h3-8,10H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYHZNVGKORYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=CC=CC=C2C=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenecarbothioamide](/img/structure/B7807742.png)
![Acetamide, 2-(methylamino)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B7807743.png)







![2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B7807791.png)



